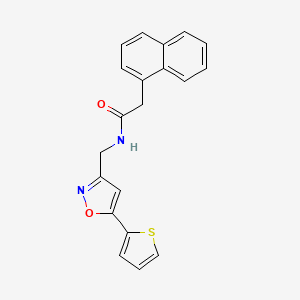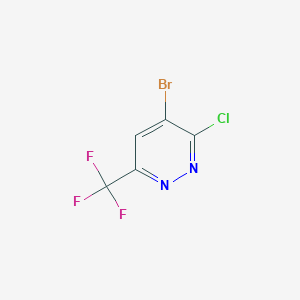
4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine” is a chemical compound with the CAS Number: 2092315-17-6 . It has a molecular weight of 261.43 . The compound is in powder form .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including “4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine”, have been synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The Inchi Code for “4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine” is 1S/C5HBrClF3N2/c6-2-1-3 (5 (8,9)10)11-12-4 (2)7/h1H .Physical And Chemical Properties Analysis
“4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine” is a powder . It has no boiling point at atmospheric pressure but starts to decompose at a starting temperature of 260 °C .科学的研究の応用
Synthesis and Herbicidal Activities
4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine serves as a precursor in the synthesis of various derivatives with potential herbicidal activities. One notable application is the development of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. These compounds have shown promising herbicidal activities, with some being able to completely inhibit chlorophyll at concentrations as low as 1 microgram per milliliter. They also demonstrated superior or comparable herbicidal effectiveness against dicotyledonous plants when compared to commercial bleaching herbicides like diflufenican at specific dosages (Han Xu et al., 2008).
Crystal Structure Characterization and DFT Calculations
Pyridazine derivatives, including those structurally related to 4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine, have been extensively studied for their crystal structures and electronic properties. Advanced techniques such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis have been employed to understand their molecular packing and intermolecular interactions. These studies provide insights into the compounds' biological activities and potential pharmaceutical applications. For example, triazole pyridazine derivatives have shown significant anti-tumor and anti-inflammatory activities, highlighting their importance in medicinal chemistry (Hamdi Hamid Sallam et al., 2021).
Water Oxidation Catalysts
Another fascinating application of pyridazine derivatives is in the field of catalysis, particularly in water oxidation processes. A new family of Ru complexes, incorporating pyridazine ligands, has been developed for this purpose. These complexes have demonstrated the ability to evolve oxygen efficiently in the presence of Ce(IV)-CF3SO3H solution, showing promise for applications in sustainable energy technologies (R. Zong & R. Thummel, 2005).
Antimicrobial Evaluation
Research on pyridazine derivatives also extends to antimicrobial activities. New compounds synthesized from 4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine and its analogs have been evaluated for their efficacy against various microbial strains. Some of these compounds have exhibited good antimicrobial properties, making them potential candidates for drug development (Basavapatna N. Prasanna Kumara et al., 2013).
Safety And Hazards
The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
将来の方向性
特性
IUPAC Name |
4-bromo-3-chloro-6-(trifluoromethyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClF3N2/c6-2-1-3(5(8,9)10)11-12-4(2)7/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDPVLYPBHHBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

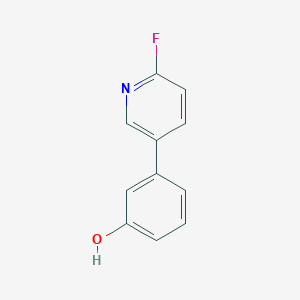
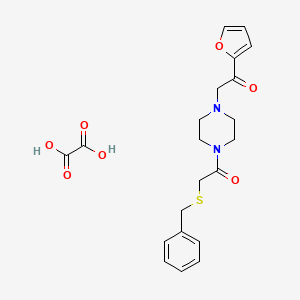
![1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2691217.png)
![2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2691221.png)
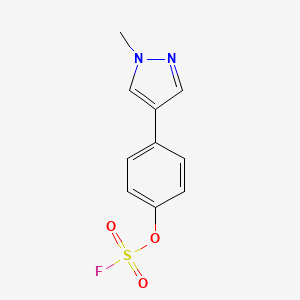
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2691223.png)
![1-[(4-Chlorothieno[3,2-d]pyrimidin-2-yl)methyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2691226.png)
![2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2691228.png)
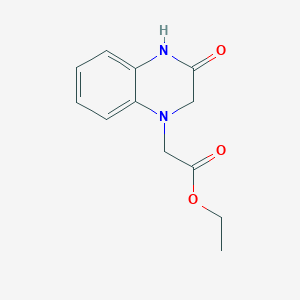
![3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide](/img/structure/B2691231.png)
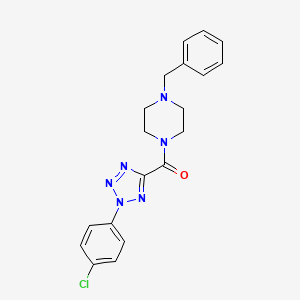
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2691233.png)
![N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine](/img/structure/B2691236.png)
